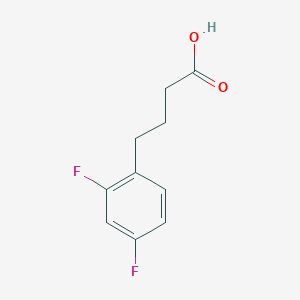

4-(2,4-Difluorophenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFOGNBDGRXWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-78-7 | |

| Record name | 2,4-Difluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110931-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 4 2,4 Difluorophenyl Butanoic Acid and Precursors

Strategies for the Construction of the Difluorophenylbutanoic Acid Core

The fundamental approach to synthesizing 4-(2,4-difluorophenyl)butanoic acid revolves around the initial formation of its corresponding keto-acid precursor, 4-(2,4-difluorophenyl)-4-oxobutanoic acid. This intermediate provides a versatile scaffold that can be readily converted to the final saturated carboxylic acid.

Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid as a Key Intermediate

The preparation of 4-(2,4-difluorophenyl)-4-oxobutanoic acid is a critical step, with several industrial and laboratory-scale methods available. A prominent industrial route involves a multi-step sequence, while a more direct approach utilizes the Friedel-Crafts acylation.

A documented industrial synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic acid involves a sequence of classical organic reactions, including diazotization, Friedel-Crafts acylation, hydrolysis, Kolbe-Schmitt carboxylation, and oxidation. This pathway, while multi-stepped, utilizes readily available starting materials.

A typical sequence can be initiated from 2,4-difluoroaniline. The process involves the diazotization of the aniline (B41778) derivative, followed by a coupling reaction. A subsequent Friedel-Crafts acylation can be employed to introduce the butanoyl chain. For instance, the acylation of 1,3-difluorobenzene (B1663923) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride is a direct method to form 4-(2,4-difluorophenyl)-4-oxobutanoic acid. wikipedia.orgprepchem.com The reaction is typically carried out in a suitable solvent such as ethylene (B1197577) chloride. prepchem.com

Hydrolysis steps are crucial for converting intermediate esters or other functional groups to the desired carboxylic acid. The Kolbe-Schmitt reaction, a carboxylation process, can be used to introduce a carboxyl group onto a phenol (B47542) derivative, which might be a precursor in some synthetic variations. wikipedia.org This reaction typically involves treating a phenoxide with carbon dioxide under pressure and heat. wikipedia.org Finally, an oxidation step may be necessary to adjust the oxidation state of a side chain or to form the final carboxylic acid functionality.

Table 1: Illustrative Industrial Synthesis Reaction Conditions

| Step | Reactants | Catalyst/Solvent | Temperature | Pressure |

| Diazotization & Coupling | 2,4-Difluoroaniline, Isoamyl nitrite | Benzene | 60-70°C | Ambient |

| Friedel-Crafts Acylation | 2,4-Difluorobiphenyl, Acetyl chloride | AlCl₃ | Reflux | Ambient |

| Hydrolysis | Acetylated intermediate | HCl (acidic conditions) | Reflux | --- |

| Kolbe-Schmitt Carboxylation | 4-(2,4-difluorophenyl)phenol, CO₂ | K₂CO₃ | 200-260°C | 1100-1400 psi |

| Oxidation | Salicylic acid derivative | KMnO₄ | --- | --- |

This table provides a generalized representation of conditions that may be employed in a multi-step industrial synthesis.

Catalytic Hydrogenation or Other Reduction Pathways for the Ketone Moiety to Yield the Saturated Butanoic Acid

Once the key intermediate, 4-(2,4-difluorophenyl)-4-oxobutanoic acid, is obtained, the next critical step is the reduction of the ketone functionality to a methylene (B1212753) group to yield the final product, this compound. Several established reduction methods can be employed for this transformation.

Catalytic Hydrogenation: This is a widely used and often efficient method. The reaction typically involves treating the keto-acid with hydrogen gas in the presence of a metal catalyst. A common catalyst for this purpose is palladium on charcoal (Pd/C). prepchem.com The reaction is usually carried out in a suitable solvent, such as ethyl acetate, under hydrogen pressure. prepchem.com

Clemmensen Reduction: This classic method involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgorganic-chemistry.org It is particularly effective for the reduction of aryl-alkyl ketones. wikipedia.org However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups. wikipedia.orgorganic-chemistry.org

Wolff-Kishner Reduction: This reaction provides an alternative under basic conditions, making it suitable for acid-sensitive substrates. wikipedia.org The procedure involves the formation of a hydrazone intermediate from the ketone and hydrazine (B178648) (N₂H₄), followed by decomposition at high temperatures in the presence of a strong base like potassium hydroxide (B78521) (KOH). wikipedia.orgjk-sci.com A high-boiling solvent such as ethylene glycol is typically used to achieve the necessary reaction temperature. jk-sci.com The Huang-Minlon modification, which involves distilling off water and excess hydrazine after the initial hydrazone formation, can significantly shorten reaction times and improve yields. jk-sci.commdma.ch

Table 2: Comparison of Reduction Methods for the Ketone Moiety

| Reduction Method | Reagents and Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, Ethyl acetate | Mild conditions, high yields | Catalyst can be expensive, potential for side reactions |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Effective for aryl-alkyl ketones | Harsh acidic conditions, not suitable for acid-sensitive substrates wikipedia.orgorganic-chemistry.org |

| Wolff-Kishner Reduction | N₂H₄, KOH, Ethylene glycol (high temp.) | Suitable for acid-sensitive substrates wikipedia.org | Harsh basic conditions, high temperatures required youtube.com |

Enantioselective Synthesis of Chiral Amino-Substituted Derivatives

The development of chiral amino-substituted derivatives of this compound is of high importance, as the introduction of a stereocenter can have a profound impact on biological activity. Enantioselective synthesis aims to produce a single enantiomer, which is often the desired form for pharmaceutical applications.

Approaches Utilizing Chiral Auxiliaries or Organocatalysis

Chiral Auxiliaries: One established strategy for enantioselective synthesis involves the use of a chiral auxiliary. This approach typically involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the chiral auxiliary is removed. For instance, chiral oxazolidinones can be used as auxiliaries in the synthesis of chiral β-amino acids. sci-hub.st The diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines is another powerful method for creating chiral amines. researchgate.net

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis. This approach uses small organic molecules as catalysts. For example, proline and its derivatives have been successfully employed as organocatalysts in various asymmetric transformations. scispace.com

Nickel-Catalyzed Enantioselective Hydrogenation of Enamines

Nickel-catalyzed asymmetric hydrogenation has gained prominence as an efficient and cost-effective method for the synthesis of chiral amines and their derivatives. nih.govnih.gov This method often involves the hydrogenation of a prochiral enamine or a related unsaturated precursor in the presence of a chiral nickel catalyst.

The development of specific chiral ligands is crucial for achieving high enantioselectivity. For instance, the Ni-Binapine system has been shown to be highly effective in the asymmetric hydrogenation of β-(acylamino)acrylates, affording chiral β-amino acid derivatives with excellent yields and high enantiomeric excesses (ee). nih.gov This methodology has been successfully applied to the synthesis of chiral β-amino acid derivatives on a gram scale with low catalyst loading. nih.gov The choice of ligand and reaction conditions can be tuned to achieve the desired stereochemical outcome.

Synthetic Routes from Chiral Starting Materials (e.g., (S)-Serine)

The use of readily available chiral starting materials, often referred to as the "chiral pool," provides an effective strategy for the enantioselective synthesis of complex molecules. (S)-Serine, a naturally occurring amino acid, is a prominent example of such a precursor, offering a versatile scaffold for the introduction of chirality into the target molecule. A notable synthetic approach leverages (S)-serine for the preparation of derivatives of 4-phenylbutanoic acid, establishing the stereochemistry at a key position through a series of stereospecific reactions.

While a direct synthesis of this compound from (S)-serine is not extensively documented, a closely related synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid highlights a viable and adaptable pathway. researchgate.net This methodology underscores the utility of (S)-serine in constructing chiral γ-amino acid frameworks. The key steps involve the protection of the functional groups of serine, conversion to a reactive intermediate, and the introduction of the substituted phenyl ring via a nucleophilic addition.

A representative synthetic sequence, adapted from the synthesis of a similar trifluorinated analogue, commences with the protection of both the amino and carboxyl groups of (S)-serine. researchgate.net The amino group is typically protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is converted to its methyl ester. This initial protection is crucial for preventing unwanted side reactions in subsequent steps.

The protected (S)-serine derivative then undergoes a series of transformations to form a key intermediate, an N- and O-protected (R)-aziridin-2-methanol. This step is pivotal as it sets up the stereocenter for the subsequent ring-opening reaction. The formation of the aziridine (B145994) ring proceeds with an inversion of stereochemistry at one of the chiral centers.

The crucial carbon-carbon bond-forming step involves the ring-opening of the aziridine intermediate with a suitable organometallic reagent. In the case of the trifluorinated analogue, (2,4,5-trifluorophenyl)magnesium bromide was used as the nucleophile. researchgate.net By analogy, the synthesis of the 2,4-difluorophenyl derivative would employ (2,4-difluorophenyl)magnesium bromide. This Grignard reagent attacks the less sterically hindered carbon of the aziridine ring, leading to the formation of an N- and O-protected (R)-2-amino-3-(2,4-difluorophenyl)propan-1-ol. This reaction is highly regioselective and stereospecific, ensuring the transfer of chirality from the starting (S)-serine to the product.

Chemical Reactivity and Transformative Chemistry of 4 2,4 Difluorophenyl Butanoic Acid Derivatives

Reactions Involving the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for functionalization, enabling the synthesis of various esters and amides, or its complete removal through decarboxylation under specific conditions.

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, from simple aliphatic carboxylic acids like 4-(2,4-difluorophenyl)butanoic acid is generally not facile and requires high temperatures. libretexts.org However, the reaction becomes more feasible if a carbanion-stabilizing group is present at the β-position (the carbon adjacent to the carboxyl group). For the parent acid, this is not the case.

Decarboxylation typically proceeds readily for β-keto acids, where a cyclic transition state can be formed, or through radical-based methods like the Hunsdiecker reaction, which requires conversion to a silver salt first. libretexts.orgmasterorganicchemistry.com For this compound itself, efficient decarboxylation would likely necessitate conversion into a derivative, for instance, through methods that proceed via radical intermediates or by using transition metal catalysis. organic-chemistry.orgnih.gov Palladium-catalyzed decarbonylation, for example, has been used to convert carboxylic acids into alpha-olefins, representing a related, though distinct, transformation. mdpi.com

The carboxylic acid group readily undergoes conversion to other functional groups, most notably esters and amides.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which often serves as the solvent to drive the equilibrium towards the product. masterorganicchemistry.comquora.com The mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. chemguide.co.uk Subsequent dehydration yields the ester and water. masterorganicchemistry.com To maximize the yield, water is often removed as it forms, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

Interactive Data Table: Representative Fischer Esterification Conditions

| Parameter | Condition | Purpose | Citation |

| Reactants | Carboxylic Acid, Alcohol | Formation of ester | quora.com |

| Catalyst | H₂SO₄, TsOH, HCl | Protonates carbonyl, making it more electrophilic | masterorganicchemistry.comchemguide.co.uk |

| Solvent | Excess Alcohol | Serves as reactant and drives equilibrium | masterorganicchemistry.com |

| Temperature | Varies (often reflux) | To achieve a reasonable reaction rate | chemguide.co.uk |

| Workup | Removal of water | To shift equilibrium towards products | masterorganicchemistry.com |

Amidation: The formation of amides from this compound requires activating the carboxyl group to facilitate attack by an amine. Direct reaction with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Activation is typically achieved using coupling agents. For instance, the reaction of 2,4-dichloroaniline (B164938) with glutaric anhydride (B1165640), a related reaction, yields an amide derivative. mdpi.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

Transformations of the Difluorophenyl Aromatic Ring System

The difluorophenyl ring is subject to modification through various substitution and coupling reactions, leveraging the electronic effects of the fluorine substituents.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. libretexts.org In this compound, the substituents are two fluorine atoms and an alkyl chain.

Fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, making the ring less reactive than benzene. libretexts.org However, they are ortho- and para-directors because of their ability to donate electron density through resonance. The butanoic acid side chain is a weakly activating, ortho- and para-directing group.

The directing effects on the ring are as follows:

Fluorine at C2: Directs incoming electrophiles to positions 1 (substituted), 3, and 5.

Fluorine at C4: Directs incoming electrophiles to positions 3 and 5.

Alkyl chain at C1: Directs incoming electrophiles to positions 2 (substituted) and 6.

Considering these combined effects, the most probable position for electrophilic attack is C5 , as it is activated by the fluorine at C4 and is the least sterically hindered position. Typical electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen with a Lewis acid catalyst). wikipedia.orgmasterorganicchemistry.comlibretexts.org

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov To utilize this compound in such a reaction, it would first need to be converted into a suitable derivative.

One approach involves introducing a halide (e.g., Br or I) onto the aromatic ring via electrophilic aromatic substitution, as described previously. This halo-derivative could then be coupled with various aryl or heteroaryl boronic acids. nih.govnih.gov Alternatively, the halo-derivative could be converted into a boronic acid or a boronic ester. This derivative of this compound could then act as the organoboron partner in a Suzuki-Miyaura coupling with a different organohalide. The reaction generally proceeds under basic conditions with a palladium catalyst and a phosphine (B1218219) ligand. acs.org

Interactive Data Table: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example | Role | Citation |

| Organoboron Reagent | Arylboronic acid | Nucleophilic partner | libretexts.org |

| Organohalide | Aryl bromide/iodide | Electrophilic partner | libretexts.org |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle | nih.gov |

| Base | K₂CO₃, K₃PO₄ | Promotes transmetalation | nih.govnih.gov |

| Solvent | Dioxane/Water, Toluene (B28343) | Reaction medium | nih.gov |

Reactivity of Proximal Functional Groups in Precursors and Analogs (e.g., Reduction of Ketones to Secondary Alcohols)

The synthesis of this compound may proceed through precursors containing other functional groups. A common precursor is a keto-acid, such as 4-(2,4-difluorophenyl)-4-oxobutanoic acid . The ketone group in this precursor is a site for various chemical transformations, most notably reduction.

The reduction of the ketone to a secondary alcohol can be accomplished using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often sufficient for this transformation, selectively reducing the ketone in the presence of the carboxylic acid. The resulting hydroxy acid can be a valuable intermediate for further synthesis. Studies on related structures have focused on modulating the rate of such ketone reductions, for instance, by introducing steric hindrance around the ketone group to decrease the rate of metabolic reduction. nih.gov

Derivatization Strategies for Advanced Chemical Research

Synthesis of Amino-Substituted Butanoic Acid Analogs (e.g., (R)- and (S)-3-Amino-4-(2,4-difluorophenyl)butanoic Acid and its N-Protected Forms)

The introduction of an amino group into the butanoic acid chain, specifically at the 3-position, creates chiral β-amino acids, which are crucial building blocks in medicinal chemistry. The stereochemistry of this new chiral center is critical for biological activity, necessitating enantioselective synthetic methods to obtain the pure (R)- and (S)-enantiomers.

While specific synthetic routes for (R)- and (S)-3-amino-4-(2,4-difluorophenyl)butanoic acid are not extensively detailed in publicly available literature, the established synthesis of structurally similar analogs, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, provides a clear blueprint for these transformations. researchgate.netresearchgate.net These methods generally fall into three categories:

Chiral Resolution: Synthesizing the racemic mixture of the β-amino acid and then separating the enantiomers using a chiral resolving agent. researchgate.net

Asymmetric Synthesis with Chiral Auxiliaries: Creating the desired stereocenter by using a chiral auxiliary that directs the reaction to form one enantiomer preferentially. researchgate.net

Enantiomerically Specific Synthesis from a Chiral Pool: Starting with a readily available, enantiomerically pure molecule (a "chiral pool" starting material) and converting it through a series of chemical steps into the target molecule. researchgate.net

One documented approach for a related trifluoro-analog starts from (S)-serine, a naturally occurring amino acid. researchgate.net This multi-step synthesis involves protecting the amino group of serine, modifying the carboxyl and hydroxyl groups, and then introducing the fluorinated phenyl ring via a Grignard reaction with (2,4,5-trifluorophenyl)magnesium bromide. researchgate.net This strategy highlights how a chiral starting material can be used to control the stereochemistry of the final product.

Another powerful technique is the asymmetric hydrogenation of a suitable precursor. For example, nickel-catalyzed enantioselective hydrogenation of enamines has been used to produce N-protected esters of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with high enantiomeric excess. researchgate.net These N-protected forms, particularly the Boc-protected versions, are stable intermediates that can be carried forward into subsequent reactions or deprotected to yield the final free amino acid.

Introduction of Protecting Groups for Selective Functionalization (e.g., tert-Butoxycarbonyl (Boc) Protection)

In molecules with multiple reactive sites, such as an amino acid, protecting groups are essential tools to ensure that a reaction occurs only at the desired position. For amino acids like the derivatives of 4-(2,4-difluorophenyl)butanoic acid, the amino group is typically protected while the carboxylic acid group undergoes reaction. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under specific acidic conditions. organic-chemistry.org

The protection of the amino group is generally achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The choice of solvent and base can be optimized to achieve high yields and purity. For instance, methods have been developed for the Boc-protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid using Boc-anhydride and a base like triethylamine (B128534) in solvents such as toluene (B28343) or methyl t-butyl ether. google.com

| Reagent/Condition | Detail | Purpose/Outcome |

| Amine Substrate | (R)- or (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid | The molecule to be protected. |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Source of the tert-butoxycarbonyl (Boc) group. |

| Base | Triethylamine, Sodium Hydroxide (B78521), DMAP | Activates the amine and neutralizes the acidic byproduct. google.comgoogle.com |

| Solvent | Toluene, Dichloromethane (B109758), Acetonitrile, Water | Provides the medium for the reaction. google.comgoogle.com |

| Reaction Temp. | Typically 0°C to room temperature | Mild conditions to prevent side reactions. google.com |

| Outcome | N-Boc-protected amino acid | The amino group is now unreactive, allowing for selective chemistry at the carboxylic acid. |

The Boc group is stable to most bases and nucleophiles, which allows for reactions like esterification or amide bond formation to occur at the free carboxylic acid group. organic-chemistry.org Once the desired modifications are complete, the Boc group can be cleanly removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol, which regenerate the free amine. google.com This orthogonal protection strategy is fundamental in multi-step organic synthesis. organic-chemistry.org

Formation of Complex Hybrid Molecules for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a critical component of chemical biology and drug discovery, aiming to understand how the chemical structure of a molecule relates to its biological activity. drugdesign.org By creating a series of related compounds, or analogs, researchers can identify which parts of a molecule are essential for its function. The this compound scaffold is an excellent candidate for such studies. Its derivatives, particularly the amino-substituted and N-protected versions, serve as versatile intermediates for creating more complex "hybrid" molecules.

The formation of hybrid molecules involves coupling the butanoic acid derivative with other chemical fragments, often known pharmacophores, to probe new interactions with a biological target. mdpi.compsu.edu A common strategy is to activate the carboxylic acid of the N-protected butanoic acid and then react it with various amines to form a library of amide derivatives.

For example, a structure-guided design approach used for other butanoic acid-based enzyme inhibitors involved creating biphenyl (B1667301) derivatives to explore specific binding pockets. nih.gov Applying this concept, the this compound core could be coupled with various substituted anilines or other aromatic amines to systematically probe the effects of different substituents on activity.

| Core Scaffold | Linker | Coupled Fragment (Example) | Research Goal (SAR) |

| This compound | Amide Bond (-CONH-) | Substituted Anilines | To probe how electronics and sterics of the second phenyl ring affect binding. |

| (R/S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid | Amide Bond (-CONH-) | Heterocyclic Amines | To explore the introduction of new hydrogen bond donors/acceptors. |

| This compound | Ester Bond (-COO-) | Aliphatic/Aromatic Alcohols | To study the impact of modifying the acid moiety on properties like cell permeability. |

These SAR studies are guided by the principle of incremental change. The difluorophenyl group provides a constant anchor, while modifications are made elsewhere in the molecule. The resulting data on the biological activity of each hybrid compound helps to build a model of the pharmacophore, guiding the design of more potent and selective molecules. drugdesign.orgmdpi.com For instance, the synthesis of hybrid compounds based on different acid cores has been used to develop new agents with potential therapeutic applications. biointerfaceresearch.com This systematic approach of derivatization and biological testing is a powerful engine for innovation in chemical research.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 4-(2,4-Difluorophenyl)butanoic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the butyric acid chain and the aromatic ring.

The protons of the butyric acid chain (–CH₂CH₂COOH) typically appear as multiplets in the upfield region of the spectrum. The protons alpha to the carboxylic acid group (–CH₂COOH) are expected to resonate at a lower field compared to the other methylene (B1212753) protons due to the deshielding effect of the carbonyl group. The aromatic protons of the difluorophenyl ring will appear further downfield, with their splitting patterns influenced by both proton-proton and proton-fluorine coupling.

A representative ¹H NMR spectrum of a similar compound, 4-phenylbutyric acid, shows the following approximate chemical shifts: a triplet for the terminal methyl group, a multiplet for the internal methylene groups, and another triplet for the methylene group adjacent to the phenyl ring. The aromatic protons appear as a multiplet in the downfield region. chemicalbook.com In this compound, the fluorine substituents would further complicate the splitting patterns of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

| Aromatic-H | 6.8 - 7.2 | Multiplet |

| -CH₂- (alpha to ring) | 2.6 - 2.8 | Triplet |

| -CH₂- | 1.9 - 2.1 | Multiplet |

| -CH₂- (alpha to COOH) | 2.3 - 2.5 | Triplet |

| -COOH | 10 - 12 | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. libretexts.org In the case of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms through carbon-fluorine coupling.

Generally, carbonyl carbons resonate at the most downfield region of the spectrum (170-185 ppm). docbrown.info The aromatic carbons appear in the range of 110-165 ppm, with the carbons directly bonded to fluorine showing characteristic splitting. The aliphatic carbons of the butanoic acid chain will be found in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 175 - 180 |

| Aromatic C-F | 155 - 165 (doublet) |

| Aromatic C-H | 110 - 135 |

| Aromatic C (quaternary) | 120 - 140 |

| -CH₂- (alpha to ring) | 30 - 35 |

| -CH₂- | 25 - 30 |

| -CH₂- (alpha to COOH) | 35 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent methylene protons in the butanoic acid chain, confirming their sequence. It would also reveal couplings between the aromatic protons, helping to assign their positions on the phenyl ring. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly useful for connecting different parts of a molecule. For instance, it can show a correlation between the protons of the methylene group adjacent to the aromatic ring and the carbons within the ring, confirming the attachment point of the butanoic acid chain. It can also show correlations between the protons on the butanoic acid chain and the carbonyl carbon. youtube.com

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy provide complementary information to NMR by identifying the functional groups present in a molecule and probing its electronic structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for functional group identification.

For this compound, the FTIR spectrum would be expected to show the following key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. docbrown.info

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. docbrown.info

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹ are indicative of the carbon-fluorine bonds on the aromatic ring.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond vibrations within the phenyl ring.

C-H Stretches: Absorptions for the aliphatic and aromatic C-H bonds would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Aromatic Ring | C-F Stretch | 1100 - 1300 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aliphatic/Aromatic | C-H Stretch | 2850 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is dominated by the absorptions of the difluorophenyl chromophore.

Aromatic systems typically exhibit two main absorption bands: the π → π* transitions and the n → π* transitions. The π → π* transitions are usually more intense and occur at shorter wavelengths, while the n → π* transitions of the carbonyl group are weaker and may be observed at longer wavelengths. mdpi.com The presence of the fluorine substituents on the phenyl ring can cause a slight shift in the absorption maxima compared to an unsubstituted phenyl ring. A study on a similar compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, showed absorptions around 200 nm and 250 nm. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₀F₂O₂), the exact molecular weight is 200.184 g/mol , with a monoisotopic mass of 200.064886 Da.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 200. The stability of this molecular ion can be relatively low for carboxylic acids. docbrown.info The fragmentation of this compound is expected to follow predictable pathways characteristic of both carboxylic acids and aromatic compounds.

Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for carboxylic acids. libretexts.org Loss of the hydroxyl radical (•OH) would result in a fragment with m/z 183. Loss of the entire carboxyl group (•COOH) would produce a fragment at m/z 155.

McLafferty Rearrangement: Carboxylic acids with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. This would result in a characteristic peak.

Cleavage of the Butanoic Chain: Fragmentation can occur along the butanoic acid chain. For instance, cleavage at the benzylic position (the bond between the phenyl ring and the alkyl chain) is a common pathway for aromatic compounds. This would lead to the formation of a difluorophenylmethyl cation or related fragments.

Aromatic Ring Fragmentation: The difluorophenyl ring itself can fragment, though it is generally more stable. Characteristic losses from the aromatic portion can also provide structural information.

The analysis of these fragments allows for the precise confirmation of the compound's structure. In techniques like high-resolution mass spectrometry (HRMS), the exact mass of each fragment can be determined with high precision, further confirming its elemental composition. nih.gov

Below is a table of predicted key fragments for this compound and their corresponding m/z values.

| Predicted Fragment Ion | Formula | m/z (Mass-to-Charge Ratio) | Origin of Fragment |

| Molecular Ion | [C₁₀H₁₀F₂O₂]⁺ | 200 | Ionized parent molecule |

| [M - OH]⁺ | [C₁₀H₉F₂O]⁺ | 183 | Loss of hydroxyl radical from the carboxyl group |

| [M - COOH]⁺ | [C₉H₉F₂]⁺ | 155 | Loss of the carboxyl group |

| Difluorotropylium ion (or related) | [C₇H₄F₂]⁺ | 129 | Cleavage of the alkyl chain, retaining the difluorophenyl ring and one carbon |

| Difluorophenyl cation | [C₆H₃F₂]⁺ | 113 | Cleavage of the bond connecting the ring to the alkyl chain |

| Carboxyl group | [COOH]⁺ | 45 | Cleavage yielding the carboxyl group cation |

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Interactions

A defining feature of the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers. mdpi.com It is highly probable that two molecules of this compound would form a centrosymmetric dimer through strong O-H···O hydrogen bonds between their carboxyl groups. This interaction creates a characteristic supramolecular synthon known as an R²₂(8) ring. docbrown.info

Beyond this primary interaction, the supramolecular assembly would be governed by weaker non-covalent interactions, including:

C-H···F Interactions: The presence of two fluorine atoms on the phenyl ring introduces the possibility of weak C-H···F hydrogen bonds, which can play a significant role in stabilizing the crystal packing.

π-π Stacking: The aromatic difluorophenyl rings may engage in π-π stacking interactions, further organizing the molecules into layered or herringbone motifs. The electron-withdrawing nature of the fluorine atoms would influence the quadrupole moment of the ring and thus the geometry of these interactions.

These collective interactions dictate the final crystal packing, influencing physical properties such as melting point and solubility. The analysis of related structures, such as 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, reveals the formation of extensive supramolecular tapes held together by a combination of these hydrogen bonding types. mdpi.com

The table below summarizes the anticipated crystallographic data and supramolecular interactions for this compound based on analogous structures.

| Parameter | Predicted Feature / Value | Basis of Prediction / Significance |

| Crystal System | Monoclinic or Triclinic | Common for small organic molecules. mdpi.com |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups that accommodate dimer formation. mdpi.com |

| Primary Supramolecular Synthon | R²₂(8) ring | Formation of a hydrogen-bonded dimer between two carboxylic acid groups. docbrown.info |

| Secondary Interactions | C-H···F, C-H···O, π-π stacking | These weaker interactions guide the 3D packing of the dimers. |

| Molecular Conformation | Twist between phenyl ring and alkyl chain | Steric hindrance and electronic effects would likely lead to a non-planar conformation. mdpi.com |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies for Ligand-Target Interaction Analysis

Docking studies are computational simulations that predict the preferred orientation of a ligand when bound to a target protein. This analysis is fundamental in rational drug design. For 4-(2,4-Difluorophenyl)butanoic acid, a hypothetical docking study would involve identifying a relevant biological target, such as an enzyme or receptor. The molecule would then be placed in the binding site of the target, and its conformational space would be explored to find the most stable binding mode. The strength of the interaction is typically evaluated using a scoring function, which estimates the binding affinity. These studies could reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the difluorophenyl ring, the butanoic acid chain, and the amino acid residues of the target protein.

Prediction and Analysis of Molecular Descriptors

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | TPSA is a crucial parameter for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. sigmaaldrich.com A lower TPSA value is generally associated with better membrane permeability. |

| Partition Coefficient (LogP) | 2.35 | The LogP value indicates the lipophilicity of a molecule. A positive value suggests that the compound is more soluble in lipids than in water, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. |

| Hydrogen Bond Donors | 1 | The carboxylic acid group (-COOH) contains one hydrogen atom that can act as a hydrogen bond donor. This is important for interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms in the carboxylic acid group can act as hydrogen bond acceptors, contributing to binding affinity with target proteins. |

| Rotatable Bonds | 4 | The number of rotatable bonds indicates the conformational flexibility of a molecule. A higher number of rotatable bonds can be associated with higher binding affinity but may also lead to a loss of entropy upon binding. |

It is important to note that these values are predictions and may vary slightly depending on the algorithm and software used for their calculation.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. google.com For this compound, these calculations could be employed to determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, indicating sites that are prone to electrophilic or nucleophilic attack. The electronegative fluorine atoms on the phenyl ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high electron density.

Furthermore, quantum chemical calculations can predict various spectroscopic properties. For instance, they can simulate the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the structure of the compound and to aid in the interpretation of experimental results.

Applications in Medicinal Chemistry Research and Chemical Biology Tools

Role as Synthetic Intermediates in Pharmaceutical Development

The chemical scaffold of 4-(2,4-Difluorophenyl)butanoic acid is a valuable precursor in the development of novel pharmaceuticals. Its utility spans across different therapeutic areas, primarily due to the favorable properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity.

Precursors for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin Analogs)

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral medications used for the treatment of type 2 diabetes. nih.gov These drugs work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood glucose levels. nih.gov Sitagliptin was the first DPP-4 inhibitor to receive approval for clinical use. nih.gov

The core structure of many DPP-4 inhibitors, including analogs of sitagliptin, can be derived from precursors like this compound. The difluorophenyl group is a key pharmacophore that interacts with the active site of the DPP-4 enzyme. youtube.com The butanoic acid portion of the molecule provides a handle for further chemical modifications to optimize the drug's potency, selectivity, and pharmacokinetic properties. Research in this area focuses on synthesizing novel analogs with improved efficacy and safety profiles.

Building Blocks for Compounds Affecting Mitochondrial Function (e.g., Mitochonic Acid 5 (MA-5) Synthesis)

Mitochondrial dysfunction is implicated in a wide range of human diseases, including inherited mitochondrial disorders, neurodegenerative diseases, and metabolic syndromes. nih.govscispace.com One therapeutic strategy is to develop small molecules that can enhance mitochondrial function and protect cells from damage. nih.gov

Mitochonic Acid 5 (MA-5), a derivative of the plant hormone indole-3-acetic acid, has been identified as a promising agent that can improve the survival of fibroblasts from patients with mitochondrial diseases. nih.govresearchgate.net The synthesis of MA-5, which has the chemical name 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, utilizes a this compound scaffold. nih.govnih.govfrontiersin.org MA-5 has been shown to increase cellular ATP levels and protect against cell death under stress conditions. nih.govresearchgate.net It is believed to exert its effects by facilitating ATP synthase oligomerization and the formation of supercomplexes, which are crucial for efficient energy production. nih.gov

Investigation of Enzyme Inhibition Mechanisms

The structural features of this compound and its derivatives make them useful tools for studying the mechanisms of various enzymes. By designing and synthesizing specific inhibitors, researchers can probe the active sites of enzymes and understand their biological roles.

Studies Related to Kynurenine (B1673888) 3-Hydroxylase (KYN 3-OHase) Inhibition with Butanoic Acid Derivatives

Kynurenine 3-hydroxylase (KYN 3-OHase), also known as kynurenine 3-monooxygenase, is an enzyme in the kynurenine pathway, the primary route for tryptophan metabolism. nih.govuniupo.it Inhibition of this enzyme has been explored as a potential therapeutic strategy for neurodegenerative diseases. google.com

Derivatives of 4-phenyl-4-oxo-butanoic acid have been investigated as inhibitors of KYN 3-OHase. google.comgoogle.com These compounds, which can be synthesized from butanoic acid precursors, have shown the ability to modulate the levels of kynurenine pathway metabolites in the brain. nih.gov The study of these inhibitors helps to elucidate the role of the kynurenine pathway in neurological disorders.

Exploration of Angiotensin-II Receptor Antagonists

Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat high blood pressure, heart failure, and diabetic nephropathy. wikipedia.orgmayoclinic.orgclevelandclinic.org They work by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. clevelandclinic.org

Research into Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. niscpr.res.innih.gov It is produced by various bacteria and is a virulence factor in several human diseases, including peptic ulcers and urinary tract infections. niscpr.res.innih.gov Therefore, the inhibition of urease is a target for the development of new antibacterial agents. nih.gov

Various classes of compounds, including those containing butanoic acid derivatives, have been investigated for their urease inhibitory activity. researchgate.net The butanoic acid backbone can be functionalized with different chemical groups to interact with the active site of the urease enzyme. researchgate.net Research in this area involves synthesizing and testing new derivatives to identify potent and selective urease inhibitors. researchgate.net

Contribution to Structure-Activity Relationship (SAR) Studies in Drug Discovery Efforts

The 2,4-difluorophenyl moiety is a common feature in many biologically active compounds, and its inclusion often plays a significant role in modulating a molecule's pharmacological profile. The fluorine atoms can influence factors such as metabolic stability, binding affinity, and lipophilicity. While direct SAR studies on this compound are not extensively documented, the principles derived from related molecules are informative.

For instance, in the development of anticancer agents, the 2,4-difluorophenyl group has been incorporated into various molecular scaffolds. Studies on derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated that this fragment is crucial for their cytotoxic effects against cancer cell lines. sigmaaldrich.com The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the phenyl ring, potentially enhancing interactions with biological targets.

The butanoic acid chain, on the other hand, provides a flexible linker and a carboxylic acid group, which is a key pharmacophoric feature in many drugs. The carboxylic acid can act as a hydrogen bond donor and acceptor, and in its carboxylate form, it can engage in ionic interactions with receptor sites. In SAR studies of various compound classes, modifications of the carboxylic acid to esters, amides, or other bioisosteres often lead to significant changes in activity, highlighting its importance for biological function.

Utility in Designing Compounds for Specific Biological Pathways

The rational design of molecules for specific biological pathways often involves the use of well-characterized chemical fragments. Both the 2,4-difluorophenyl group and the butanoic acid moiety have been utilized as building blocks in the synthesis of compounds targeting a range of biological pathways.

The 2,4-difluorophenyl fragment is a key component in the design of inhibitors for various enzymes. For example, it is present in some kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site. The fluorine atoms can form favorable interactions with the protein backbone or specific amino acid residues.

The butanoic acid scaffold is prevalent in compounds designed to interact with receptors and enzymes where a four-carbon chain is optimal for spanning a binding site. For example, derivatives of butanoic acid have been explored as inhibitors of enzymes like histone deacetylase (HDAC), where the carboxylic acid group chelates a zinc ion in the active site. While not directly involving this compound, these studies underscore the utility of the butanoic acid chain in targeting specific enzymatic pathways.

In the context of designing new therapeutic agents, this compound could serve as a valuable starting material or fragment. Its synthesis would likely involve standard organic chemistry transformations. The combination of the metabolically robust and electronically modified phenyl ring with a versatile carboxylic acid-containing chain makes it an attractive scaffold for further chemical elaboration to target a multitude of biological pathways.

Below is a table summarizing the potential roles of the constituent fragments of this compound in drug design, based on findings from related compounds.

| Fragment | Potential Role in Drug Design | Example from Related Compounds |

| 2,4-Difluorophenyl Group | - Enhanced metabolic stability- Increased binding affinity through fluorine interactions- Modulation of electronic properties | Incorporated in anticancer agents and kinase inhibitors to improve efficacy. sigmaaldrich.com |

| Butanoic Acid Chain | - Flexible linker to orient functional groups- Carboxylic acid for hydrogen bonding and ionic interactions- Scaffold for further chemical modification | Used in the design of HDAC inhibitors where the carboxylic acid interacts with the enzyme's active site. |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

Current synthetic methods for 4-(2,4-difluorophenyl)butanoic acid are established, but there is always a need for more efficient and environmentally benign processes. Future research in this area would likely focus on the principles of green chemistry. The goal would be to develop novel synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby enhancing atom economy and minimizing waste. This could involve the exploration of new catalytic systems, such as biocatalysis or photoredox catalysis, to achieve higher yields and selectivity under milder reaction conditions.

Exploration of New Derivatization Pathways for Diverse Chemical Libraries

The true potential of this compound may lie in its derivatives. The carboxylic acid and the difluorophenyl ring moieties offer reactive handles for a wide range of chemical modifications. Future research should systematically explore new derivatization pathways to generate diverse chemical libraries. This could involve amidation, esterification, and various cross-coupling reactions to introduce a wide array of functional groups. Such libraries would be invaluable for high-throughput screening in drug discovery programs and for identifying new compounds with unique chemical and physical properties.

Advanced Mechanistic Studies of Molecular Interactions in Biological Systems (In Vitro)

While the in vivo effects of compounds containing the this compound scaffold are documented in some patents, detailed in vitro mechanistic studies are largely absent from the public domain. Future research should employ advanced analytical and computational techniques to understand how this molecule and its derivatives interact with biological targets at a molecular level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking simulations could elucidate binding modes and structure-activity relationships (SAR). These studies are crucial for the rational design of more potent and selective therapeutic agents.

Potential Applications in Materials Science and Advanced Functional Polymers

The unique properties conferred by the difluorophenyl group, such as increased metabolic stability and altered electronic properties, could be harnessed in the field of materials science. Future investigations could explore the incorporation of this compound as a monomer or a functional additive in the synthesis of advanced polymers. The resulting materials could exhibit enhanced thermal stability, specific optical properties, or unique surface characteristics. Potential applications could range from specialty coatings and films to components for electronic devices. Research in this area would involve polymer synthesis, characterization of material properties, and evaluation of their performance in various applications.

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-difluorophenyl)butanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the difluorophenyl group to a butanoic acid backbone. For example:

- Step 1 : React 2,4-difluorobenzene with a butyrolactone derivative under acidic conditions to form the aryl-substituted intermediate.

- Step 2 : Hydrolyze the lactone to the carboxylic acid using NaOH or LiOH.

Key factors affecting yield include temperature (60–80°C optimal for coupling) and solvent choice (THF or DMF improves solubility). Impurities from incomplete fluorination or side-chain oxidation require careful monitoring via TLC or HPLC .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- NMR : -NMR shows characteristic peaks for aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling) and the butanoic acid chain (δ 2.4–2.6 ppm for CH adjacent to COOH). -NMR confirms fluorine positions (δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula CHFO (exact mass 200.065 g/mol). Fragmentation patterns include loss of CO (44 Da) and fluorophenyl radicals .

Q. How can researchers address challenges in purifying this compound?

Common purification methods:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.

Purity >95% is achievable, but residual solvents (e.g., DMF) must be removed via vacuum drying. Monitor by -NMR integration of solvent peaks .

Advanced Research Questions

Q. How can contradictory bioactivity data for derivatives of this compound be resolved?

Discrepancies often arise from:

- Stereochemical variations : Enantiomers may exhibit different binding affinities (e.g., to kinase targets). Use chiral HPLC to separate isomers and test individually .

- Metabolic instability : Fluorine substituents can alter pharmacokinetics. Conduct stability assays in liver microsomes and correlate with in vivo efficacy .

Q. What computational approaches predict the reactivity of this compound in aqueous environments?

- DFT Calculations : Model the acid’s pKa (predicted ~3.5–4.0) and tautomeric forms. Fluorine’s electron-withdrawing effect stabilizes the deprotonated state .

- MD Simulations : Simulate interactions with water and ions to predict aggregation tendencies. Results suggest increased hydrophobicity compared to non-fluorinated analogs .

Q. What experimental strategies validate the compound’s potential as a pharmaceutical intermediate?

Q. How does fluorination at the 2,4-positions influence the compound’s electronic properties?

Q. What stability studies are critical for long-term storage of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.